molecular formula C23H16O5S B11402236 7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2E)-3-phenylprop-2-enoate

7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (2E)-3-phenylprop-2-enoate

Cat. No.: B11402236
M. Wt: 404.4 g/mol
InChI Key: OWCPAGWDHVWHGD-KPKJPENVSA-N
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Description

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL (2E)-3-PHENYLPROP-2-ENOATE is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a methoxyphenyl group, a benzoxathiol ring, and a phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL (2E)-3-PHENYLPROP-2-ENOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by cyclization and esterification reactions . The reaction conditions often require the use of solvents like acetonitrile and acidic media to facilitate the formation of the benzoxathiol ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL (2E)-3-PHENYLPROP-2-ENOATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL (2E)-3-PHENYLPROP-2-ENOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL (2E)-3-PHENYLPROP-2-ENOATE involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL (2E)-3-PHENYLPROP-2-ENOATE stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C23H16O5S

Molecular Weight

404.4 g/mol

IUPAC Name

[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C23H16O5S/c1-26-17-10-8-16(9-11-17)19-13-18(14-20-22(19)28-23(25)29-20)27-21(24)12-7-15-5-3-2-4-6-15/h2-14H,1H3/b12-7+

InChI Key

OWCPAGWDHVWHGD-KPKJPENVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)/C=C/C4=CC=CC=C4)SC(=O)O3

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C=CC4=CC=CC=C4)SC(=O)O3

Origin of Product

United States

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